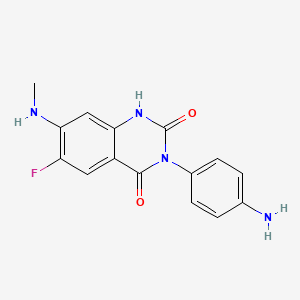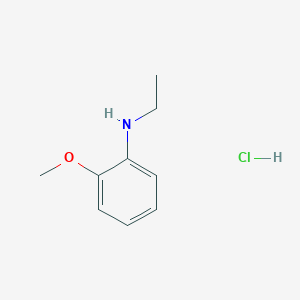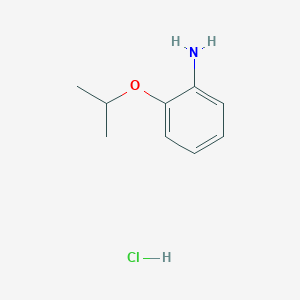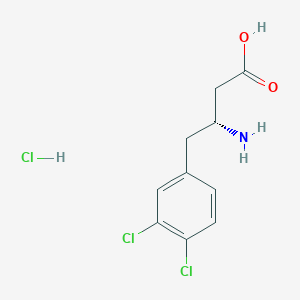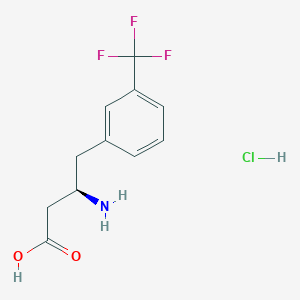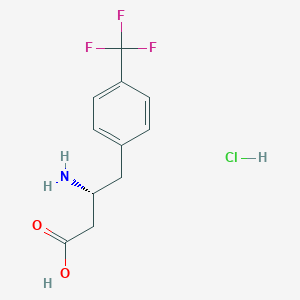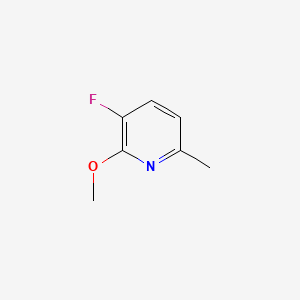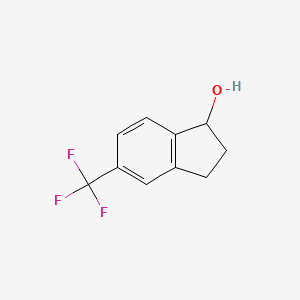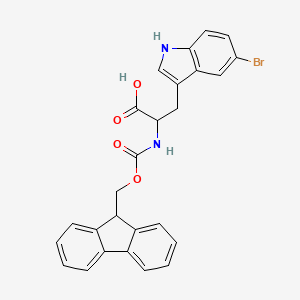
Fmoc-5-bromo-DL-tryptophan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-5-bromo-DL-tryptophan is a synthetic amino acid with the molecular formula C26H21BrN2O4 and a molecular weight of 505.36 . It has an Fmoc-protecting group, which is commonly used in peptide synthesis . The bromine atom adds unique chemical properties, including high electronegativity, reactivity, and isotope effect .
Synthesis Analysis
Fmoc-5-bromo-DL-tryptophan is a versatile and useful building block for peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .Molecular Structure Analysis
The molecular structure of Fmoc-5-bromo-DL-tryptophan is defined by its molecular formula, C26H21BrN2O4 . It includes a bromine atom at the 5th position of the tryptophan indole ring, and an Fmoc-protecting group .Chemical Reactions Analysis
The Fmoc group in Fmoc-5-bromo-DL-tryptophan is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical And Chemical Properties Analysis
Fmoc-5-bromo-DL-tryptophan has a molecular weight of 505.36 . It is recommended to be stored at room temperature .Wissenschaftliche Forschungsanwendungen
Peptide Synthesis and Modification
Fmoc-5-bromo-DL-tryptophan plays a critical role in the synthesis and modification of peptides. Research has explored the development of quenched fluorescent substrates for peptidases, employing alternative fluorescent amino acids to tryptophan for enhanced fluorescence and specificity in enzymatic studies. For instance, DL-2-Amino-3-(7-methoxy-4-coumaryl)propionic acid (Amp) has been synthesized and used in peptide derivatives for peptidase activity analysis, demonstrating its utility in fluorescent peptide substrates (Knight, 1991).
Additionally, the synthesis of peptides incorporating 5-hydroxytryptophan as a building block, using Fmoc/tBu chemistry, highlights the methodological advancements in oligopeptide synthesis for therapeutic agent development. This emphasizes the importance of such amino acids in optimizing the characteristics of lead compounds in drug discovery processes (Lescrinier et al., 1995).
Molecular Imprinting and Adsorption Studies
Fmoc-tryptophan derivatives have been utilized in molecular imprinting to understand the solvent effects in chromatography on molecularly imprinted polymers (MIPs). Studies have shown how different organic solvents impact the affinity and selectivity of MIPs towards Fmoc-tryptophan enantiomers. This research provides insights into optimizing chromatographic conditions for specific analytical and preparative applications, thereby enhancing the selectivity and efficiency of MIP-based separations (Kim & Guiochon, 2005).
Drug Development and Therapeutic Applications
Research on tryptophan-containing dipeptide derivatives has identified potential antagonists for the formyl peptide receptor 1 (FPR1), implicated in inflammatory diseases. This highlights the role of Fmoc-tryptophan derivatives in the development of new therapeutic agents for treating neutrophilic inflammatory diseases, showcasing the versatility of tryptophan derivatives in medicinal chemistry (Hwang et al., 2013).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Fmoc-5-bromo-DL-tryptophan is a valuable tool in proteomics research . Its unique properties make it a versatile building block for peptide synthesis . Future research may explore its potential applications in scientific experiments, including peptide synthesis, drug discovery, biomaterials, and bioimaging .
Eigenschaften
IUPAC Name |
3-(5-bromo-1H-indol-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21BrN2O4/c27-16-9-10-23-21(12-16)15(13-28-23)11-24(25(30)31)29-26(32)33-14-22-19-7-3-1-5-17(19)18-6-2-4-8-20(18)22/h1-10,12-13,22,24,28H,11,14H2,(H,29,32)(H,30,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAIIUHJPRPJYHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=C(C=C5)Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21BrN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-5-bromo-DL-tryptophan | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Cyano-4'-(3-(1-methylethylsulfonamido)thiophen-2-yl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1326259.png)
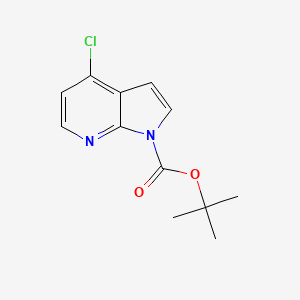

![2,3-Dihydro-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxan-2yl)phenyl]-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1326269.png)
